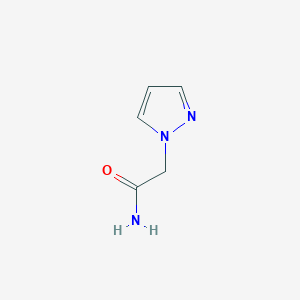

2-(1H-pyrazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)4-8-3-1-2-7-8/h1-3H,4H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGHHGHHFPDNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554637 | |

| Record name | 2-(1H-Pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113336-24-6 | |

| Record name | 1H-Pyrazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113336-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 1 Yl Acetamide

Established Synthetic Routes

N-Alkylation of Pyrazoles with 2-Iodoacetanilides

A primary and effective method for synthesizing N-substituted 2-(1H-pyrazol-1-yl)acetamides is the direct N-alkylation of a pyrazole (B372694) ring with a reactive haloacetamide derivative. researchgate.netarkat-usa.org Specifically, 2-iodoacetanilides are employed as potent alkylating agents. This reaction is typically performed in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like sodium carbonate. arkat-usa.org The base facilitates the deprotonation of the pyrazole nitrogen, creating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of the 2-iodoacetamide, displacing the iodide ion and forming the desired C-N bond. arkat-usa.orgsemanticscholar.org

This method has been successfully used to synthesize a variety of N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org The choice of 2-iodoacetanilides over their less reactive chloro- or bromo- analogs is crucial for the reaction's success, as 2-chloroacetanilides often fail to react with pyrazoles under similar conditions. arkat-usa.org

Table 1: Synthesis of N-(Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides via N-Alkylation arkat-usa.org

| Pyrazole Reactant | 2-Iodoacetanilide Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Pyrazole | N-(2-Chlorophenyl)-2-iodoacetamide | N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 26 | 110-111 |

Reaction Conditions: Sodium carbonate in DMF, heated at 60°C for 5 hours.

The requisite 2-iodoacetanilides are not always commercially available but can be readily prepared from their corresponding 2-chloroacetanilide precursors. This transformation is achieved through a Finkelstein-type halogen exchange reaction. arkat-usa.org The process involves treating the 2-chloroacetanilide with an excess of sodium iodide in a refluxing acetone (B3395972) solution. The equilibrium of the reaction is driven towards the formation of the more reactive 2-iodoacetanilide due to the precipitation of sodium chloride, which is insoluble in acetone. This straightforward precursor synthesis makes the N-alkylation route widely accessible. arkat-usa.org

Condensation Reactions for Pyrazole-Acetamide Formation

Condensation reactions provide an alternative pathway to the pyrazole-acetamide linkage. One such method involves the alkylation of pyrazole derivatives with 2-chloroacetamide (B119443) under basic catalysis. sioc-journal.cn This approach was utilized in the synthesis of pinanyl pyrazole acetamide (B32628) derivatives. sioc-journal.cnresearchgate.net

Another distinct condensation strategy involves a multi-step process starting from different precursors. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was synthesized by the condensation of a (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one intermediate with a stoichiometric amount of hydrazine (B178648) monohydrate in refluxing ethanol (B145695). nih.gov This reaction proceeds in good yield and demonstrates the formation of the pyrazole ring and the acetamide side chain in a sequential manner. nih.gov

Table 2: Synthesis of L1 via Hydrazine Condensation nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |

|---|

Multi-Step Approaches for Structurally Complex Derivatives

For the synthesis of more elaborate 2-(1H-pyrazol-1-yl)acetamide analogs, multi-step sequences are often necessary. These approaches allow for the precise installation of various functional groups and the construction of complex molecular architectures.

A foundational method for constructing the pyrazole core itself is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comjk-sci.comyoutube.comnih.gov This reaction is one of the most common and classic methods for forming pyrazole rings. beilstein-journals.org The reaction proceeds by the initial formation of an imine between one nitrogen of the hydrazine and one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.comyoutube.com The reaction can be catalyzed by acid and can sometimes lead to a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. mdpi.comjk-sci.com Once the substituted pyrazole ring is formed, it can be further functionalized, for instance, by N-alkylation with a haloacetamide as described previously, to yield the final target compound.

Table 3: Key Features of the Knorr Pyrazole Synthesis jk-sci.combeilstein-journals.org

| Reactant Class 1 | Reactant Class 2 | Key Transformation | Common Conditions |

|---|

To build highly substituted and structurally diverse pyrazole systems, modern cross-coupling reactions are integrated into the synthetic sequence. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose. beilstein-journals.orgnih.govrsc.org

For example, a rapid synthesis of 1,3,4,5-tetraaryl-substituted pyrazoles has been developed using a sequence of SNAr reaction, Suzuki-Miyaura coupling, and Pd-catalyzed direct arylations starting from 3-iodo-1H-pyrazole. nih.gov Similarly, a one-pot, three-step protocol involving a Sonogashira cross-coupling of a bromopyrazole with an alkyne, followed by desilylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to synthesize complex pyrazolyl-triazole systems. rsc.org These advanced methods allow for the attachment of various aryl or other heterocyclic groups to the pyrazole core before or after the introduction of the acetamide side chain, enabling the creation of complex molecules for various research applications. nih.govrsc.org

Synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide and its Derivatives.researchgate.net

The synthesis of 2-(1H-pyrazol-1-yl)acetohydrazide is a multi-step process that begins with the formation of an ester, followed by hydrazinolysis to yield the desired acetohydrazide. researchgate.net This compound then serves as a versatile intermediate for the synthesis of a variety of derivatives. researchgate.net

Esterification of Pyrazole with Chloroacetate (B1199739).researchgate.net

The initial step in the synthesis is the esterification of pyrazole with a chloroacetate ester, typically ethyl chloroacetate. researchgate.net This reaction is a nucleophilic substitution where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the chloroacetate. vulcanchem.com

A common procedure involves reacting 1H-pyrazole with ethyl chloroacetate in a suitable solvent like dry acetone, in the presence of a base such as potassium carbonate. researchgate.net The mixture is typically refluxed with stirring for several hours. researchgate.net The base is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity. After the reaction is complete, the solid product, ethyl 2-(1H-pyrazol-1-yl)acetate, is isolated by filtration and can be purified by recrystallization from a solvent like ethanol. researchgate.net

Table 1: Reaction Conditions for Esterification of Pyrazole

| Reactants | Solvent | Base | Reaction Time | Temperature | Yield | Reference |

| 1H-pyrazole, Ethyl chloroacetate | Dry Acetone | Potassium Carbonate | 6 hours | 80°C | 72% | researchgate.net |

Hydrazinolysis to Yield Acetohydrazide.researchgate.net

The ester, ethyl 2-(1H-pyrazol-1-yl)acetate, is then converted to the corresponding acetohydrazide through hydrazinolysis. researchgate.netvulcanchem.com This reaction involves treating the ester with hydrazine hydrate (B1144303). researchgate.netevitachem.com

The process typically involves refluxing the ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate in a solvent like absolute ethanol for a few hours. researchgate.net Upon cooling, the product, 2-(1H-pyrazol-1-yl)acetohydrazide, precipitates and can be collected by filtration and recrystallized from ethanol to obtain a pure solid product. researchgate.net

Table 2: Reaction Conditions for Hydrazinolysis

| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | Hydrazine hydrate (80%) | Absolute Ethanol | 3 hours | 80% | researchgate.net |

Advanced Synthetic Strategies and Techniques

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis is one such technique that has been successfully applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Organic Synthesis.nih.gov

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can lead to a dramatic reduction in reaction times, increased yields, and sometimes, different reaction selectivities compared to conventional heating methods. ekb.eg This technique has been employed in the synthesis of various heterocyclic compounds, including derivatives of pyrazole. nih.govmdpi.com For instance, the formation of Schiff bases from hydrazides and subsequent cyclization reactions can be significantly accelerated under microwave irradiation. asianpubs.orgijddd.com

In the context of pyrazole derivatives, microwave-assisted synthesis has been used for the preparation of complex molecules starting from pyrazolone (B3327878) precursors. nih.govijddd.com For example, the reaction of 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)acetohydrazide with various aldehydes to form Schiff bases, and their subsequent cyclization to azetidinones, has been efficiently carried out using microwave irradiation. asianpubs.org

Novel Derivatization through Schiff Base Formation and Cyclization Reactions.researchgate.net

The 2-(1H-pyrazol-1-yl)acetohydrazide is a key building block for creating a diverse range of derivatives, primarily through the formation of Schiff bases and subsequent cyclization reactions. researchgate.netjgpt.co.in

Schiff bases, or N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazide derivatives, are synthesized by the condensation reaction of 2-(1H-pyrazol-1-yl)acetohydrazide with various aromatic aldehydes. researchgate.netnih.gov This reaction is typically carried out in a solvent like ethanol. researchgate.net The resulting Schiff bases are versatile intermediates that can undergo further transformations. researchgate.netgsconlinepress.com

A significant application of these Schiff bases is their cyclization to form new heterocyclic rings. researchgate.net For example, refluxing the Schiff bases with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This cyclization reaction opens up pathways to a wide array of complex heterocyclic systems with potential biological activities. nih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound and its derivatives is centered around the functional groups present in the molecule. The pyrazole ring itself is a π-excessive system, making it susceptible to electrophilic attack at the 4-position. chim.it However, the acetamide and acetohydrazide moieties introduce additional reactive sites.

The hydrazide group (-CONHNH2) in 2-(1H-pyrazol-1-yl)acetohydrazide is particularly important for further chemical transformations. evitachem.comchem-soc.si Its nucleophilic amino group readily reacts with electrophiles like aldehydes and ketones to form hydrazones (Schiff bases). researchgate.netnih.gov This reactivity is fundamental to the derivatization strategies discussed earlier.

Furthermore, the acetohydrazide can participate in cyclocondensation reactions with various reagents to form five- or six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can yield thiadiazole derivatives, while reaction with isothiocyanates can lead to triazole derivatives. chem-soc.si These transformation pathways highlight the versatility of 2-(1H-pyrazol-1-yl)acetohydrazide as a scaffold in the synthesis of diverse heterocyclic compounds. chim.it

Nucleophilic Substitution Reactions on Functionalized Moieties

Nucleophilic substitution reactions are fundamental to modifying the structure of this compound and its derivatives. These reactions primarily target the functional groups attached to the core structure, enabling the introduction of diverse chemical entities.

One common strategy involves the N-alkylation of pyrazoles with halo-acetamides. For instance, N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides have been synthesized by reacting various pyrazoles with N-(chlorophenyl)-2-iodoacetamides in the presence of sodium carbonate in DMF. arkat-usa.org The iodo-acetamides are utilized due to their higher reactivity compared to their chloro-analogues. arkat-usa.org

Derivatives of this compound can also undergo nucleophilic substitution at other positions. For example, in compounds containing a trifluoromethoxy group, this group can act as a leaving group, enhancing the molecule's reactivity towards nucleophiles. smolecule.com Similarly, the nitro group in 2-(3-nitro-1H-pyrazol-1-yl)acetamide can be displaced by various nucleophiles.

The acetamide group itself can be a site for nucleophilic attack. Under certain conditions, the acetamide can be hydrolyzed to the corresponding amine and acetic acid, particularly in the presence of acid or base. smolecule.comevitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent | Product | Reaction Conditions | Source |

|---|---|---|---|---|

| N-(chlorophenyl)-2-iodoacetamide and Pyrazole | Sodium Carbonate | N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | DMF, 60°C, 5h | arkat-usa.org |

| 2-(3-nitro-1H-pyrazol-1-yl)acetamide | Amines, Thiols, Alcohols | Substituted Pyrazoles | - |

Electrophilic Aromatic Substitution Reactions on Pendant Rings

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. smolecule.com The position of substitution on the pyrazole ring is influenced by the electronic nature of the substituents already present.

Generally, electrophilic substitution on the pyrazole nucleus occurs preferentially at the C4 position. nih.gov However, the presence of activating or deactivating groups can direct the substitution to other positions. For instance, in 2-(4-methyl-1H-pyrazol-1-yl)acetamide, the electron-donating methyl group at the C4 position directs electrophiles to the C3 and C5 positions.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in sulfuric acid can introduce a nitro group onto the pyrazole ring. For example, 2-(4-methyl-1H-pyrazol-1-yl)acetamide can be nitrated to yield 3-nitro-4-methyl-1H-pyrazol-1-yl-acetamide.

Halogenation: Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) can introduce a bromine atom to the pyrazole ring, as seen in the formation of 3-bromo-4-methyl-1H-pyrazol-1-yl-acetamide.

Table 2: Electrophilic Aromatic Substitution Reactions

| Starting Material | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-(4-Methyl-1H-pyrazol-1-yl)acetamide | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-4-methyl-1H-pyrazol-1-yl-acetamide | 72 | |

| 2-(4-Methyl-1H-pyrazol-1-yl)acetamide | N-bromosuccinimide (NBS), DMF | 3-bromo-4-methyl-1H-pyrazol-1-yl-acetamide | - |

Reduction and Oxidation Reactions for Structural Modification

Reduction and oxidation reactions offer pathways to modify the functional groups on this compound and its derivatives, leading to new structures with potentially different biological activities.

A key reduction reaction is the conversion of a nitro group to an amino group. The nitro group on 2-(3-nitro-1H-pyrazol-1-yl)acetamide can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride. This transformation is significant as the resulting amino group can be further functionalized.

Oxidation reactions can also be performed. For instance, the pyrazole ring itself can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Starting Material | Reagents | Product | Source |

|---|---|---|---|---|

| Reduction | 2-(3-nitro-1H-pyrazol-1-yl)acetamide | H₂, Pd/C or NaBH₄ | 2-(3-amino-1H-pyrazol-1-yl)acetamide | |

| Oxidation | This compound derivative | H₂O₂ or m-CPBA | Pyrazole N-oxide |

Amidation Reactions for Further Structural Elaboration

Amidation reactions are crucial for extending the structure of this compound, often by modifying the acetamide nitrogen or by introducing new amide functionalities. These reactions are widely used in the synthesis of libraries of compounds for biological screening.

A scalable method for preparing aminopyrazoles involves a copper-catalyzed amidation using acetamide as an ammonia (B1221849) surrogate. sci-hub.se This approach provides an alternative to the traditional nitration/reduction sequence. sci-hub.se

Furthermore, the acetamide group itself can be formed through the reaction of a pyrazole-containing amine with an acylating agent. For example, N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be synthesized by reacting 2-(1H-pyrrol-1-yl)ethylamine with acetyl chloride. Similarly, a library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was designed and synthesized as potential VEGFR-2 inhibitors. researchgate.net

Table 4: Amidation Reactions

| Reactants | Reaction Type | Product | Catalyst/Reagents | Source |

|---|---|---|---|---|

| Heteroaryl bromide and Acetamide | Copper-catalyzed amidation | Amide product | Copper catalyst | sci-hub.se |

| 2-(1H-pyrrol-1-yl)ethylamine and Acetyl chloride | Amidation | N-[2-(1H-pyrrol-1-yl)ethyl]acetamide | - |

Positional Reactivity and Substituent Effects on the Pyrazole Nucleus

The reactivity of the pyrazole ring in this compound is significantly influenced by the position and electronic nature of its substituents. Pyrazole itself is a π-excessive aromatic heterocycle, which generally favors electrophilic substitution at the C4 position. nih.gov

The presence of an electron-donating group (EDG) on the pyrazole ring enhances its reactivity towards electrophiles and can direct the substitution to other positions. Conversely, an electron-withdrawing group (EWG) deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. chim.it

For example, the N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers (N1 and N2 alkylation). nih.gov The ratio of these isomers depends on the nature of the substituent and the reaction conditions. nih.gov Studies have shown that a catalyst-free method for N-alkylation of pyrazoles can achieve high regioselectivity, which is influenced by the substituent at the C3 position. acs.org An electron-withdrawing group at C3 tends to favor N1 alkylation. acs.org

The acidity of the pyrazole ring protons is also affected by substituents. Position 5 of the pyrazole ring has the most acidic proton, which can be removed by a strong base to allow for functionalization at this position. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the structure of 2-(1H-pyrazol-1-yl)acetamide.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrazole (B372694) ring and the acetamide (B32628) side chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons (CH₂) of the acetamide group appear as a singlet, indicating they are chemically equivalent and have no adjacent protons to couple with. arkat-usa.org This signal is typically found in the downfield region due to the deshielding effects of the adjacent pyrazole nitrogen and the carbonyl group.

The three protons on the pyrazole ring show distinct signals. arkat-usa.org The proton at position 4 (H-4) typically appears as a doublet of doublets, while the protons at positions 3 (H-3) and 5 (H-5) each appear as doublets. arkat-usa.org The specific chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂ | ~5.00 | Singlet (s) | N/A |

| H-4 (pyrazole) | ~6.41 | Doublet of Doublets (dd) | J = 2.3, 1.9 |

| H-5 (pyrazole) | ~7.55 | Doublet (d) | J = 2.2 |

| H-3 (pyrazole) | ~7.74 | Doublet (d) | J = 1.9 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the proton-decoupled spectrum, corresponding to the five carbon atoms in the core structure.

The carbonyl carbon (C=O) of the amide group typically resonates at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. arkat-usa.org The methylene carbon (CH₂) signal appears at a characteristic shift for a carbon atom situated between a nitrogen atom and a carbonyl group. arkat-usa.org The three carbons of the pyrazole ring (C-3, C-4, and C-5) show distinct signals in the aromatic region of the spectrum. arkat-usa.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₂ | ~55.6 |

| C-4 (pyrazole) | ~107.4 |

| C-5 (pyrazole) | ~131.2 |

| C-3 (pyrazole) | ~141.8 |

| C=O | ~165.3 |

Elucidation of Spin Coupling Patterns and Chemical Shifts

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of different protons in a molecule, which causes splitting of NMR signals. conductscience.com In the ¹H NMR spectrum of this compound, the splitting patterns of the pyrazole protons are particularly informative.

The H-4 proton is adjacent to both H-3 and H-5, resulting in its signal being split into a doublet of doublets. arkat-usa.org The magnitude of the coupling constants (J-values) reflects the strength of the interaction. The H-3 proton is coupled only to the H-4 proton, leading to a doublet. Similarly, the H-5 proton is coupled only to H-4, also resulting in a doublet. arkat-usa.org The interaction between protons on adjacent carbon atoms is known as vicinal coupling. conductscience.com

The chemical shifts observed are consistent with the molecular structure. The methylene (CH₂) protons are deshielded and appear at a relatively high chemical shift (~5.00 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group of the acetamide moiety. arkat-usa.org The protons on the pyrazole ring (H-3, H-4, H-5) appear in the aromatic region, with their specific shifts determined by the electron density at each position within the heterocyclic ring. arkat-usa.org

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending of bonds. vscht.cz The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound shows several key absorption bands that confirm its structure. arkat-usa.org A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1690–1630 cm⁻¹. arkat-usa.orgmasterorganicchemistry.com For a closely related derivative, this peak appears around 1680 cm⁻¹. arkat-usa.org

The N-H stretching vibration of the secondary amide gives rise to a distinct band, usually found in the region of 3500–3300 cm⁻¹. ucla.edu A published spectrum for an analogue shows this peak at approximately 3275 cm⁻¹. arkat-usa.org Additionally, bands corresponding to C-N stretching and N-H bending are also observed, often coupled, in the 1540 cm⁻¹ region. arkat-usa.org Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group occurs just below 3000 cm⁻¹. vscht.cz

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (R-NH-C=O) | ~3275 |

| C=O Stretch | Amide (R-NH-C=O) | ~1680 |

| C-N Stretch / N-H Bend | Amide | ~1540 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. rsc.org The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. tanta.edu.eg

For this compound, the primary chromophores are the pyrazole ring and the amide functional group. The absorption spectrum is expected to show bands corresponding to π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. uzh.chyoutube.com The π→π* transitions, which involve the promotion of electrons from π bonding orbitals to π antibonding orbitals, are typically of high intensity and occur in molecules with conjugated systems like the pyrazole ring. uzh.ch The n→π* transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to a π antibonding orbital and are generally of lower intensity. uzh.ch

Spectroscopic data for a related compound, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, shows maximum absorption (λmax) at 208.53 nm and 243.17 nm, which are attributed to these electronic transitions within the molecule. arkat-usa.org

Analysis of Electronic Transitions (e.g., π-π transitions)*

The electronic absorption spectra of pyrazole derivatives, including this compound, are characterized by transitions involving π and non-bonding (n) electrons. The pyrazole ring and the acetamide group both contain chromophores that absorb ultraviolet (UV) radiation. The pyrazole ring is an aromatic system with π electrons that can be excited to higher energy π* orbitals. The acetamide group contains a carbonyl group (C=O) which has both π and n electrons.

In molecules with π bonds, such as the pyrazole ring, light absorption can promote electrons from a π bonding molecular orbital to a π anti-bonding molecular orbital, known as a π → π* transition. These transitions are typically strong, meaning they have a high molar extinction coefficient (ε). Additionally, the lone pair electrons on the nitrogen and oxygen atoms can be promoted to a π* anti-bonding molecular orbital, which is referred to as an n → π* transition. These transitions are generally weaker than π → π* transitions.

For closely related compounds, such as N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, UV spectroscopic analysis has identified absorption maxima (λmax) that can be attributed to these electronic transitions. arkat-usa.org The presence of conjugated systems, where π systems are separated by single bonds, can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.

The electronic spectrum of N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide shows two main absorption bands at approximately 208 nm and 243 nm. arkat-usa.org These are likely due to π → π* transitions within the pyrazole and phenyl rings. The high energy absorption around 208 nm can be attributed to a π → π* transition within the pyrazole ring, while the band around 243 nm is likely associated with the π → π* transitions of the aromatic phenyl ring. The presence of substituents on the pyrazole or an attached phenyl ring can influence the exact wavelength and intensity of these absorptions. For instance, the addition of methyl groups to the pyrazole ring in a similar N-(2-chlorophenyl) acetamide structure results in a slight shift of these absorption maxima. arkat-usa.org

| Compound | λmax (nm) | log ε | Assigned Transition |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 208.53 | 3.38 | π → π |

| 243.17 | 2.98 | π → π | |

| N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 208.40 | 3.40 | π → π |

| 242.36 | 3.01 | π → π |

Mass Spectrometry Techniques

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

The mass spectrum of pyrazole-containing compounds is often characterized by fragmentation pathways involving the pyrazole ring. For unsubstituted pyrazole, two primary fragmentation processes are observed: the expulsion of HCN and the loss of N2 from the [M-H]+ ion. openresearchlibrary.org

In the case of this compound and its derivatives, the fragmentation pattern is influenced by both the pyrazole ring and the acetamide side chain. For N-(substituted-phenyl)-2-(1H-pyrazol-1-yl)acetamides, a common fragmentation involves the cleavage of the bond between the methylene group and the pyrazole ring, leading to the formation of a pyrazolyl radical and a resonance-stabilized cation.

For example, in the EI mass spectrum of several N-(chlorophenyl)-2-(pyrazol-1-yl)acetamide derivatives, the base peak often corresponds to a fragment of the pyrazole moiety. For N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, a prominent ion is observed at m/z 81. arkat-usa.org This can be attributed to the [C4H5N2]+ fragment, resulting from the cleavage of the acetamide side chain.

| Compound | Key Fragment (m/z) | Relative Intensity (%) | Proposed Fragment Structure |

|---|---|---|---|

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 81 | 100 | [C4H5N2]+ |

| N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | 171 | 100 | [M-Cl]+ |

| N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | 109 | 100 | [C6H9N2]+ |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (C5H7N3O). The monoisotopic mass of this compound is 125.058914 Da. uni.lu HR-MS analysis of this compound would be expected to yield a molecular ion peak very close to this calculated value.

HR-MS is particularly useful in drug discovery and development for the characterization of new chemical entities and for metabolism studies. mdpi.com In the analysis of pyrazole derivatives, HR-MS can confirm the elemental composition of the parent compound and its various fragments, providing a higher degree of confidence in their structural elucidation. dergipark.org.tr

| Property | Value |

|---|---|

| Molecular Formula | C5H7N3O |

| Monoisotopic Mass | 125.058914 Da |

| Predicted m/z for [M+H]+ | 126.06619 |

| Predicted m/z for [M+Na]+ | 148.04813 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.

In the analysis of this compound, the compound would first be separated from other components in a sample on a GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a fingerprint for the identification of the compound.

The retention time in the GC provides an additional parameter for identification. The fragmentation pattern observed in the MS is consistent with that obtained from direct EI-MS analysis. The use of GC-MS has been reported for the characterization of N-substituted 2-(1H-pyrazol-1-yl)acetamides, confirming their structures. arkat-usa.org The fragmentation of pyrazoles in GC-MS often involves the loss of HCN and N2, which are characteristic fragmentation pathways for this class of compounds. openresearchlibrary.orgresearchgate.net

X-ray Crystallography for Comprehensive Structural Determination

Determination of Molecular Conformations and Torsional Angles

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsional angles, which together define the molecular conformation.

In the crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the two pyrazolyl rings is 67.9 (1)°. researchgate.net This indicates that even with a flexible linker, the rings are not coplanar. For this compound, the torsional angle involving the N(pyrazole)-N-C-C(carbonyl) atoms would define the orientation of the acetamide group with respect to the pyrazole ring. It is likely that the molecule adopts a conformation that minimizes steric hindrance while allowing for favorable intermolecular interactions.

| Torsional Angle (Atoms) | Expected Range (°) | Significance |

|---|---|---|

| N2(pyrazole)-N1(pyrazole)-C(methylene)-C(carbonyl) | Variable | Defines the orientation of the acetamide group relative to the pyrazole ring. |

| N1(pyrazole)-C(methylene)-C(carbonyl)-N(amide) | Likely near 180° (trans) or 0° (cis) | Determines the planarity of the acetamide backbone. |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound features key functional groups capable of participating in hydrogen bonding: the amide group (-CONH₂) acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. These interactions are crucial in defining the compound's solid-state architecture.

While the specific crystal structure of the parent this compound is not extensively detailed in the cited literature, analysis of closely related pyrazolylacetamide derivatives provides significant insight into the expected hydrogen bonding motifs. For instance, in the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, both N—H⋯O and N—H⋯N hydrogen bonds are observed, which generate a defined layer structure. iucr.orgnih.gov

Typically, primary amides like this compound are expected to form centrosymmetric dimers through strong N—H⋯O hydrogen bonds, where the amide N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. These dimers can then be further linked into more extended networks, such as chains or sheets, through additional hydrogen bonds involving the second amide proton and potential acceptors like the pyrazole nitrogen atom. Such intermolecular forces are fundamental to the stability of the crystal lattice. mdpi.com Intramolecular hydrogen bonds are less likely in this specific compound due to the conformational flexibility and the distance between potential donor and acceptor sites.

The hydrogen bonding interactions in pyrazole-containing structures are a subject of significant study, often leading to the formation of robust supramolecular assemblies. nih.govnih.gov The interplay between the strong amide-amide interactions and the potential for amide-pyrazole ring interactions dictates the final solid-state conformation.

Table 1: Representative Hydrogen Bond Geometries in a Related Pyrazolylacetamide Derivative

Data based on the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N—H···O | 0.86 | 2.15 | 2.99 | 168 |

| N—H···N | 0.86 | 2.28 | 3.13 | 170 |

Investigation of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the solid state, or crystal packing, is governed by a combination of non-covalent interactions, including the hydrogen bonds discussed previously, as well as weaker forces like van der Waals interactions and, in some cases, π–π stacking. These interactions collectively drive the self-assembly of molecules into a highly ordered, three-dimensional supramolecular architecture. rsc.orgmdpi.com

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, on this derivative indicates that H⋯H, H⋯C/C⋯H, H⋯N/N⋯H, and H⋯O/O⋯H contacts are the most significant contributors to the crystal packing. iucr.orgnih.gov This suggests that a high density of relatively weak interactions collectively stabilizes the supramolecular assembly. Given the structural similarities, a comparable packing strategy driven by a network of hydrogen bonds and other weak intermolecular forces would be anticipated for this compound.

Table 2: Crystallographic Data for a Representative Pyrazolylacetamide Derivative

Data based on the crystal structure of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.161 |

| b (Å) | 14.943 |

| c (Å) | 9.388 |

| β (°) | 103.65 |

| Volume (ų) | 1111.4 |

| Z | 4 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and stoichiometric purity.

For this compound, the molecular formula is C₅H₇N₃O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. While specific experimental data for the parent compound is not provided in the searched literature, studies on closely related derivatives routinely employ this method for structural confirmation. arkat-usa.orgaun.edu.eg For example, elemental analysis was used to confirm the structure of various N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org

Table 3: Elemental Analysis Data for this compound and a Related Derivative

| Compound | Formula | Analysis | % C | % H | % N |

| This compound | C₅H₇N₃O | Calculated | 48.00 | 5.64 | 33.58 |

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide arkat-usa.org | C₁₁H₁₀ClN₃O | Calculated | 56.06 | 4.28 | 17.83 |

| Found | 56.32 | 4.76 | 17.64 |

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a rapid, simple, and effective chromatographic technique used extensively in synthetic chemistry to assess the purity of a compound and to monitor the progress of a chemical reaction. libretexts.orgchemistryhall.com The technique separates components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). annamalaiuniversity.ac.inchromatographyonline.com

The purity of pyrazolylacetamide derivatives is commonly checked by TLC. arkat-usa.org In a typical procedure, the compound is dissolved in a suitable solvent and spotted onto a TLC plate. The plate is then placed in a sealed chamber containing the mobile phase, which travels up the plate via capillary action. Less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds interact more strongly with the stationary phase and have lower R_f values. libretexts.org The separated spots are often visualized under ultraviolet (UV) light. arkat-usa.orgsigmaaldrich.com

For a series of N-(chlorophenyl)-2-(1H-pyrazol-1-yl)acetamides, product purity was confirmed using silica gel 60F₂₅₄ plates with a solvent system of petroleum ether, ethyl ether, methylene chloride, and ethyl acetate (B1210297), with visualization under UV light. arkat-usa.org The observation of a single spot for the purified product indicates a high degree of purity.

Table 4: Example TLC Conditions for Purity Assessment of a this compound Derivative

Data based on the analysis of N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide. arkat-usa.org

| Parameter | Description |

| Stationary Phase | Silica gel 60F₂₅₄ |

| Mobile Phase | Petroleum ether / Ethyl ether / Methylene chloride / Ethyl acetate (7.5:1:2:1) |

| Visualization | UV light |

| Retention Factor (R_f) | 0.31 |

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 1 Yl Acetamide

Quantum Chemical Methodologies

Quantum chemical methodologies are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying systems of pharmaceutical interest. nih.gov DFT calculations are based on the principle that the ground-state energy and other properties of a molecule can be determined from its electron density. nih.gov

DFT calculations can accurately predict the three-dimensional geometry of molecules, including bond lengths, bond angles, and dihedral angles. For pyrazole-acetamide derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been used to optimize molecular structures. iucr.orgiucr.org The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. iucr.orgiucr.org For instance, in a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the optimized structure was compared with the experimentally determined solid-state structure, showing a high degree of correlation. iucr.orgiucr.org

Table 1: Selected Predicted vs. Experimental Geometric Parameters for a Pyrazole (B372694) Acetamide (B32628) Derivative Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound. iucr.orgiucr.org

| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |

| Bond Angle | N3—C10—C11 | 110.8968° | 111.17° |

| Bond Angle | C10—N3—N4 | 104.754° | 104.22° |

| Bond Angle | C12—N4—N3 | 113.2928° | 112.76° |

| Bond Angle | N4—C12—C11 | 105.3557° | 106.48° |

Furthermore, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. science.govresearchgate.net The theoretical vibrational assignments, when scaled, often show a good correlation with experimental spectra, aiding in the detailed analysis of vibrational modes. science.govdntb.gov.ua Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing results that align well with experimental NMR data. science.govarkat-usa.org

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by modeling the transition states and calculating their associated energy barriers (activation energies). wuxiapptec.comresearchgate.net This allows for the comparison of competing reaction pathways and the prediction of product ratios. For pyrazole derivatives, DFT has been used to model reactions such as N-alkylation. wuxiapptec.com By assuming an SN2 mechanism, researchers can model the process where the pyrazole nitrogen atom approaches an alkyl halide, leading to the formation of a C-N bond and the breaking of a C-X bond in a concerted manner. wuxiapptec.com The calculation of the energy profile for different reaction pathways, such as alkylation at the N-1 versus the N-2 position of the pyrazole ring, reveals the difference in their activation energies. wuxiapptec.com A significant difference in these calculated energy barriers can predict which regioisomer will be the dominant product, providing valuable guidance for synthetic planning. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and kinetic stability of molecules. ajchem-a.comresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govajchem-a.com

For pyrazole acetamide derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. iucr.orgiucr.org In one study of a substituted pyrazolyl acetamide, the HOMO was found to be localized over the entire molecule, while the LUMO was similarly delocalized. iucr.orgiucr.org The calculated HOMO-LUMO energy gap for this molecule was 5.0452 eV, indicating significant stability. iucr.orgiucr.org From the HOMO and LUMO energies, other important quantum chemical descriptors can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. iucr.orgiucr.orgajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Properties and Quantum Chemical Descriptors for a Pyrazole Acetamide Derivative Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound. iucr.orgiucr.org

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -5.3130 eV |

| LUMO Energy | ELUMO | -0.2678 eV |

| Energy Gap | ΔE | 5.0452 eV |

| Ionization Potential | I | 5.3130 eV |

| Electron Affinity | A | 0.2678 eV |

| Electronegativity | χ | 2.7904 |

| Hardness | η | 2.5226 |

| Softness | σ | 0.3964 |

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. innovareacademics.in

Molecular docking simulations have been extensively used to investigate the interaction of 2-(1H-pyrazol-1-yl)acetamide derivatives with various biological targets. These studies predict the binding modes, binding affinities (often expressed as a docking score or binding energy), and key molecular interactions such as hydrogen bonds and hydrophobic contacts.

For example, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and docked as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov One potent compound from this series, W13, exhibited a high inhibitory activity (IC50 = 1.6 nM) and its docking model revealed specific interactions within the VEGFR-2 active site. nih.gov Similarly, novel N,N-disubstituted pyrazolopyrimidine acetamides were evaluated as ligands for the translocator protein (TSPO), which is overexpressed in neuroinflammation. nih.gov Docking studies showed high binding affinities, with one compound, GMA 15, having a calculated docking score of -12.443 and a measured Ki value of 60 pM. nih.gov Other studies have explored pyrazole-acetamide scaffolds as inhibitors for targets such as protein kinase CK1δ, EGFR tyrosine kinase, and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. researchgate.netnih.govunits.it These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation. researchgate.net

Table 3: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Biological Target | Docking Score / Affinity | Key Interactions / Findings | Reference(s) |

| 2-(4-(1H-Indazol-6-yl)-1H-pyrazol-1-yl)acetamide | VEGFR-2 | IC50 = 1.6 nM (Compound W13) | Potent inhibition of a key angiogenesis protein. | nih.gov |

| N,N-Disubstituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Score: -12.443, Ki = 60 pM (Compound GMA 15) | High affinity for a neuroinflammation target. | nih.gov |

| (1H-Pyrazol-3-yl)-acetyl benzimidazoles | Protein Kinase CK1δ | IC50 = 98.6 nM (Compound 23) | Identified as potent ATP-competitive inhibitors. | units.it |

| 2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide | EGFR Tyrosine Kinase | Full Fitness Score: -1967.63 Kcal/mol | Predicted to act on the same target as known EGFR-TK inhibitors. | nih.gov |

| 2-(1H-Pyrazol-1-yl) pyrimidine (B1678525) derivatives | InhA (M. tuberculosis) | MIC = 6.25 µg/mL (Compound F-9) | Docking confirmed binding at the active site of the anti-tubercular target. | researchgate.net |

Characterization of Non-Bonding Interactions

Non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, are pivotal in defining the molecular architecture and biological activity of this compound and its derivatives. The pyrazole ring, with its two adjacent nitrogen atoms, is a key player in forming hydrogen bonds. vulcanchem.com The acetamide group also contributes to hydrogen bonding capabilities. smolecule.com

In derivatives of this compound, the pyrazole ring can engage in various biological interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, in N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, molecules are linked by a combination of C-H...O and C-H...π(arene) hydrogen bonds. nih.gov Similarly, the crystal packing of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. evitachem.com

The introduction of different functional groups can influence these interactions. For example, a trifluoromethyl group can enhance lipophilicity, which facilitates interaction with hydrophobic pockets in proteins. In more complex structures, such as those containing a thiazole (B1198619) core, π-π stacking capabilities are imparted, while an indole-acetamide side chain contributes to hydrophobic interactions. vulcanchem.com

Computational modeling of a derivative, 2-((1-(1H-pyrazol-1-yl)propan-2-yl)amino)-N-(2,2,2-trifluoroethyl)acetamide, predicts a planar pyrazole ring and a bent conformation for the propan-2-ylamine chain, which can influence binding affinity. vulcanchem.com The trifluoroethyl group's electronegativity is also thought to stabilize the molecule's charge distribution. vulcanchem.com

Reaction Path Search Algorithms for Mechanistic Insights

While specific applications of reaction path search algorithms like GRRM (Global Reaction Route Mapping) and AFIR (Artificial Force Induced Reaction) to this compound are not extensively documented in the provided results, the principles of these methods can be applied to understand its chemical behavior. These algorithms are designed to explore the potential energy surface of a chemical system to identify reaction pathways, transition states, and intermediates.

Prediction of Reaction Intermediates and Regioisomeric Outcomes

The synthesis of N-substituted pyrazoles can lead to different regioisomers, and predicting the outcome is a significant challenge in synthetic chemistry. lookchem.com The N-alkylation of pyrazoles with N-aryl-2-iodoacetamides is a common method to produce N-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org However, the distribution of the resulting N1 and N2 regioisomers is often unpredictable. lookchem.com

Computational studies on related pyrazole derivatives have shown that steric hindrance can be a determining factor in regioselectivity. lookchem.com For example, in the reaction of 3-methylpyrazole (B28129) with iodobenzene, the less hindered N1 isomer is the major product. lookchem.com The reaction conditions, such as the use of basic conditions to prevent quaternization, also play a crucial role. lookchem.com

In the synthesis of derivatives, such as 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the nitro group can be reduced to an amino group, forming reactive intermediates that can interact with cellular components. These intermediates are crucial for the compound's mechanism of action.

Machine Learning Approaches for Synthetic Optimization and Property Prediction

Machine learning (ML) is increasingly being used in chemoinformatics to predict molecular properties and optimize synthetic routes. nih.gov These methods can improve the predictive performance of structure-property and structure-activity models. nih.gov For this compound and its derivatives, ML can be applied to predict various properties, including biological activity and physicochemical characteristics.

Recent advancements have seen the development of ML models, such as those using graph neural networks (GNNs), to predict molecular properties directly from the graph-based structures of molecules. researchgate.net These approaches can handle complex relationships between molecular structure and function. Furthermore, the integration of large language models (LLMs) with GNNs in multi-modal fusion frameworks is being explored to enhance property prediction by combining the analytical strengths of GNNs with the vast domain knowledge of LLMs. arxiv.org Such frameworks show promise in improving prediction accuracy and robustness, especially for datasets with limited data. arxiv.org

ML techniques have been successfully used to predict the antibacterial activity of compounds, with some models achieving high prediction success rates. semanticscholar.org These models can help in the discovery of new lead candidates for drug development. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactivity. walisongo.ac.id The MEP map indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. walisongo.ac.idacs.org

For pyrazole derivatives, MEP analysis can reveal the reactive sites. For example, in some pyrazoline derivatives, the amide and nitro groups have been identified as centers for electrophilic attacks. nih.gov In a study of hydrazone ligands and their metal complexes, MEP analysis showed that oxygen atoms exhibit a negative potential, while nitrogen atoms predominantly display a positive potential. acs.org

The MEP of this compound and its derivatives can be calculated using computational methods like Density Functional Theory (DFT). These maps provide insights into how the molecule will interact with other molecules, such as biological receptors or other reactants.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various technologies, and organic molecules with specific structural features can exhibit significant NLO responses. mdpi.com Pyrazole derivatives have been investigated for their NLO properties. nih.gov The presence of electron-donating and electron-withdrawing groups in a molecule can enhance its polarizability and, consequently, its NLO response. mdpi.com

Theoretical calculations, often using DFT, are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β₀). nih.gov For a series of pyrazoline derivatives, the calculated hyperpolarizability values were found to be greater than that of urea, a standard NLO material, suggesting their potential as NLO candidates. nih.gov

The electronic properties of the substituents on the pyrazole ring play a crucial role. For instance, the addition of a dimethylamine (B145610) group to an acetamide-chalcone derivative was found to significantly increase the two-photon absorption cross-section. mdpi.com Theoretical studies can help in designing novel this compound derivatives with enhanced NLO properties by strategically placing electron-donating and electron-withdrawing groups to maximize the intramolecular charge transfer.

Conformational Analysis and Conformational Rigidity Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and how it relates to its properties and biological activity. For flexible molecules like this compound, identifying the preferred conformations is key.

In a study of a pyrazolo[1,5-c]pyrimidine (B12974108) C-nucleoside derived from a pyrazolyl-acetamide, NMR spectroscopy was used to determine the conformational preferences in solution. tandfonline.com The analysis revealed a significant preference for specific sugar puckering and rotameric forms. tandfonline.com

For derivatives of this compound, the introduction of bulky groups or specific functional groups can influence conformational rigidity. For example, a cyclopropyl (B3062369) ring can affect the conformational flexibility and binding interactions of the molecule. Computational modeling can predict the most stable conformations and the energy barriers between them, providing insights into the molecule's dynamic behavior.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 2 1h Pyrazol 1 Yl Acetamide

Influence of Structural Modifications on Biological Activity

Systematic modifications of the 2-(1H-pyrazol-1-yl)acetamide scaffold have revealed key determinants of its biological activity. These include the nature and position of substituents on the heterocyclic and aromatic rings, the role of specific functional groups, and the impact of physicochemical properties like lipophilicity.

Impact of Substituents on Aromatic and Heterocyclic Rings

The introduction of various substituents onto the pyrazole (B372694) and any associated aromatic rings significantly modulates the biological profile of this compound derivatives. The electronic and steric properties of these substituents play a pivotal role in their interaction with biological targets.

For instance, in a series of N-(substituted phenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide derivatives, the nature of the substituent on the phenyl ring influenced their antimicrobial activity. jgtps.com Similarly, in another study, the presence of a 4-fluorophenyl group on the pyrazole ring was found to enhance lipophilicity and electron-withdrawing effects, which can optimize membrane permeability and target binding. vulcanchem.com The substitution pattern on the pyrazole ring itself is also critical. For example, replacing a 5-methyl-1,3,4-oxadiazole with a 4-(N-methyl-pyrazole) resulted in equipotent antimalarial activity, suggesting that the spatial arrangement of the endocyclic nitrogen atoms is important. nih.gov

The table below summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

| Compound/Derivative | Substituent | Ring | Impact on Biological Activity |

| N-(substituted phenyl)-2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetamide | Varied substituents | Phenyl | Modulated antimicrobial activity. jgtps.com |

| 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | 4-fluorophenyl | Pyrazole | Enhanced lipophilicity and electron-withdrawing effects. vulcanchem.com |

| N-acetamide indole (B1671886) with 4-(N-methyl-pyrazole) | 4-(N-methyl-pyrazole) | Pyrazole | Equipotent antimalarial activity compared to oxadiazole analog. nih.gov |

| 3,5-diphenylpyrazole derivative | Phenyl groups at C3 and C5 | Pyrazole | High inhibitory activity against meprin α. nih.gov |

| Pyrazole derivative with cyclopentyl moiety | Cyclopentyl | Pyrazole | Similar activity to diphenyl derivative against meprin α. nih.gov |

Role of Electron-Withdrawing Groups (e.g., Trifluoromethyl, Nitro)

Electron-withdrawing groups (EWGs) can significantly influence the electronic properties of the this compound scaffold, thereby affecting its biological activity. libretexts.org Groups like nitro (NO₂) and trifluoromethyl (CF₃) are known to deplete electron density from the rings to which they are attached.

The presence of a nitro group, for instance, can stabilize the pyrazole ring through resonance. In the case of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the nitro group is believed to undergo reduction to form reactive intermediates that can interact with biological macromolecules like proteins and DNA. The strong electron-withdrawing nature of the nitro group also makes the adjacent pyrazole carbons more susceptible to electrophilic attack.

The following table highlights the effects of electron-withdrawing groups on the properties and activities of pyrazole acetamide (B32628) derivatives.

| Electron-Withdrawing Group | Effect on Pyrazole Ring | Observed Biological Impact | Reference Compound/Study |

| Nitro (NO₂) | Stabilizes through resonance; depletes electron density. | Can form reactive intermediates; potential analgesic and anti-inflammatory agent. | 2-(3-nitro-1H-pyrazol-1-yl)acetamide |

| Trifluoromethyl (CF₃) | Enhances lipophilicity. | Can improve metabolic stability and overall biological activity; potential COX-2 inhibitor. | 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide |

| para-Bromo | Electron-withdrawing | Higher neuroprotective activity. nih.gov | Aldehyde aromatic ring with para-bromo substituent nih.gov |

| Chloro and Trifluoromethyl | Electron-withdrawing | Elevated antinociceptive efficacy. nih.gov | Benzofuran pyrazole with chloro and trifluoromethyl groups nih.gov |

Steric Effects of Aliphatic and Cyclic Moieties (e.g., Cyclopropyl)

The size and shape of substituents, known as steric effects, also play a crucial role in the biological activity of this compound derivatives. Aliphatic and cyclic moieties can influence how a molecule fits into the binding site of a biological target.

For example, a study on pyrazole-based inhibitors of meprin α and β showed that introducing residues of different sizes, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity compared to the unsubstituted diphenylpyrazole. nih.gov However, a derivative bearing a cyclopentyl moiety exhibited similar activity to the diphenyl derivative, suggesting that a certain bulk and conformation are tolerated or even beneficial for activity. nih.gov

In another context, the replacement of a methyl group with a bulkier isopropyl substituent on an N-acetamide indole scaffold resulted in a loss of antimalarial activity, indicating that larger hydrophobic groups were not well-tolerated at that position. nih.gov This highlights the fine balance between size, hydrophobicity, and the specific topology of the target's binding pocket. The introduction of a cyclopropane (B1198618) ring as a bioisostere for an alkyne spacer has been suggested as a strategy to mitigate metabolic risks while maintaining rigidity.

The table below illustrates the impact of steric effects from different aliphatic and cyclic groups on biological activity.

| Substituent | Scaffold | Observed Effect on Activity | Rationale/Hypothesis |

| Methyl or Benzyl | 3,5-disubstituted pyrazole | Decrease in inhibitory activity against meprin α. nih.gov | Steric hindrance may disrupt optimal binding. |

| Cyclopentyl | 3,5-disubstituted pyrazole | Similar activity to diphenyl derivative against meprin α. nih.gov | Favorable size and conformation for the binding pocket. |

| Isopropyl | N-acetamide indole | Ablated antimalarial activity. nih.gov | Larger hydrophobic groups are not tolerated at this position. |

| Cyclopropyl (B3062369) (proposed) | Pyrazole acetamide | Potential to mitigate metabolic risks while maintaining rigidity. | Bioisosteric replacement for an alkyne spacer. |

Modulation of Hydrophobicity and Lipophilicity

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving), often quantified by the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. For this compound derivatives, modulating this balance is key to optimizing their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

The introduction of a 4-fluorophenyl group, for instance, enhances lipophilicity, which can improve membrane permeability. vulcanchem.com Similarly, a trifluoromethyl group is known to increase the lipophilicity of compounds. Conversely, the presence of polar groups like the acetamide moiety can increase hydrophilicity.

In a study of N-substituted 2-(1H-pyrazol-1-yl)acetamides, it was noted that a local anesthetic should ideally possess a lipophilic aromatic structure and a hydrophilic amino group, connected by an intermediate group like an amide. arkat-usa.org The methylpyrazole group in 2-(4-Methyl-1H-pyrazol-1-yl)acetamide enhances hydrophobicity compared to analogs with more polar phenoxy groups.

The table below summarizes how different structural features affect the hydrophobicity and lipophilicity of this compound derivatives.

| Structural Feature/Substituent | Effect on Hydrophobicity/Lipophilicity | Potential Consequence | Example Compound/Study |

| 4-Fluorophenyl group | Enhances lipophilicity. vulcanchem.com | Improved membrane permeability. vulcanchem.com | 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide vulcanchem.com |

| Trifluoromethyl group | Increases lipophilicity. | Enhanced interaction with hydrophobic pockets in proteins. | 2-(1H-pyrazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide |

| Methylpyrazole group | Enhances hydrophobicity. | Reduced water solubility compared to unsubstituted analogs. | 2-(4-Methyl-1H-pyrazol-1-yl)acetamide |

| Acetamide moiety | Can form hydrogen bonds, contributing to polarity. vulcanchem.com | Influences solubility in polar solvents. vulcanchem.com | General this compound structure |

Positional Isomerism and Stereochemical Considerations

The specific arrangement of atoms in three-dimensional space, including positional isomerism and stereochemistry, can have a profound impact on the biological activity of this compound derivatives.

Positional isomerism, which involves different placements of substituents on a ring, can lead to significant differences in activity. For example, the position of a pyrazole substituent on a pyridine (B92270) ring was found to alter potency by 2- to 3-fold, highlighting the importance of precise substituent placement. vulcanchem.com In another case, the location of the endocyclic nitrogen in a pyrazole ring, when used as a heterocyclic replacement, was crucial for antimalarial activity. nih.gov A 4-(N-methyl-pyrazole) analog showed good activity, while the 3-(N-methyl-pyrazole) isomer was detrimental. nih.gov

Stereochemistry, the 3D arrangement of atoms, is also a critical factor. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. While specific stereochemical studies on the parent this compound are not detailed in the provided context, the general principles of medicinal chemistry suggest that the stereoconfiguration of any chiral centers within its derivatives would be a key determinant of their biological activity.

The table below provides examples of how positional isomerism affects the biological activity of pyrazole-containing compounds.

| Type of Isomerism | Compound Series | Observation | Implication |

| Positional Isomerism | Pyrazole on a pyridine ring | Altered potency by 2-3 fold depending on pyrazole position. vulcanchem.com | Precise substituent placement is critical for optimal activity. |

| Positional Isomerism | N-methyl-pyrazole on an N-acetamide indole | 4-(N-methyl-pyrazole) was active, while 3-(N-methyl-pyrazole) was not. nih.gov | The location of the endocyclic nitrogen is crucial for antimalarial activity. |

| Positional Isomerism | Carboxyphenyl on a pyrazole core | A meta-substituted carboxyphenyl group increased activity against meprin β. nih.gov | The position of acidic substituents influences selectivity. |

Rotational Isomerism and its Impact on Reactivity

Rotational isomerism, or conformational isomerism, arises from the rotation around single bonds. In the context of this compound and its derivatives, rotation around the amide bond (C-N) and the bond connecting the acetamide nitrogen to the pyrazole ring can lead to different conformers. These conformers can have different energies and shapes, which in turn can affect their reactivity and ability to bind to a biological target.

For instance, studies on N-acylhydrazones, which share the acetamide substructure, have shown the existence of synperiplanar (sp) and antiperiplanar (ap) conformers due to restricted rotation around the amide C(O)-NH bond. mdpi.com These conformers can be distinguished using NMR spectroscopy. mdpi.com Similarly, in some 1,3,4-oxadiazole (B1194373) derivatives containing an acetamide linker, the presence of trans and cis isomers due to restricted rotation around the amide bond has been observed. evitachem.com

Mechanistic Elucidation of Biological Actions

The biological activities of this compound and its derivatives are multifaceted, stemming from their interactions with a range of molecular targets. These interactions trigger cascades of cellular events, leading to outcomes such as enzyme inhibition, modulation of signal transduction pathways, cell cycle arrest, and apoptosis. This section delves into the specific mechanisms through which these compounds exert their biological effects.

Interactions with Specific Molecular Targets (Enzymes, Receptors, Nucleic Acids)

The core structure of this compound serves as a versatile scaffold, allowing for substitutions that facilitate targeted interactions with various biomacromolecules, including enzymes and receptors. The pyrazole ring, with its adjacent nitrogen atoms, can participate in hydrogen bonding, while the acetamide linker and other substituents can engage in hydrophobic and other non-covalent interactions, dictating the compound's binding affinity and specificity. vulcanchem.com

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in oncology. The mechanism often involves competitive binding at the enzyme's active site.

Kinase Inhibition : A significant area of investigation has been the inhibition of protein kinases.

VEGFR-2 Inhibitors : A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.gov One notable compound, W13, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 1.6 nM. nih.gov These compounds are thought to occupy the ATP-binding site of the kinase. nih.gov

CDK2 Inhibitors : By replacing a phenylsulfonamide moiety with pyrazole-derived groups, researchers developed a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. scispace.com Compound 15 from this series was found to be a highly potent CDK2 inhibitor with a Ki of 0.005 µM. scispace.com The orientation of the 1H-pyrazolyl ring at the pyrimidinyl-C2-NH position was found to be critical for this inhibitory activity. scispace.com

ALK5 Inhibitors : Quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been evaluated as inhibitors of TGF-β type I receptor kinase (ALK5). nih.gov Compound 19b , which incorporates a 2-chloro-N-(2-fluorophenyl)acetamide moiety, was the most active, inhibiting ALK5 with an IC₅₀ value of 0.28 µM. nih.gov Docking studies suggest these compounds establish key binding interactions within the kinase domain. nih.gov